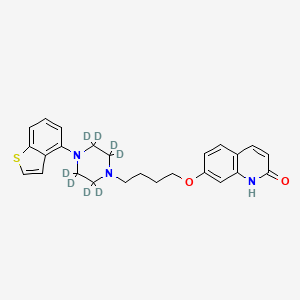
Brexpiprazole D8
Overview
Description
Brexpiprazole D8 is an internal standard for the quantification of brexpiprazole . It is a serotonin (5-HT) and dopamine receptor modulator with high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors . It acts as a partial agonist of 5-HT 1A, D 2L, and D 3 receptors and an antagonist of 5-HT 2A, 5-HT 2B, as well as α 1B - and α 2C -adrenergic receptors .
Synthesis Analysis
The synthesis of this compound involves deuterium labeling of brexpiprazole . This can be done by a deuterated reagent under appropriate reaction conditions to replace the hydrogen atom in the brexpiprazole .
Molecular Structure Analysis
This compound has a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is a solid and soluble in DMSO .
Chemical Reactions Analysis
This compound is intended for use as an internal standard for the quantification of brexpiprazole by GC- or LC-MS . It has high affinity for 5-HT 1A and 5-HT 2A serotonin, dopamine D 2L, and α 1B -, and α 2C -adrenergic receptors .
Physical and Chemical Properties Analysis
This compound is a solid with a molecular formula of C25H19D8N3O2S and a formula weight of 441.6 . It is soluble in DMSO .
Scientific Research Applications
1. Preclinical Profile and Clinical Relevance
Brexpiprazole has been identified as a serotonin-dopamine activity modulator, effective in treating schizophrenia, major depressive disorder (MDD), agitation in Alzheimer’s disease, and post-traumatic stress disorder (PTSD). It functions as a partial agonist at 5-HT1A and D2 receptors and an antagonist at 5-HT2A and adrenergic α1B/2C receptors. Its unique activity profile offers robust antipsychotic, antidepressant-like, and anxiolytic activities in animal models. Brexpiprazole has successfully completed Phase III clinical trials for schizophrenia and MDD, with FDA approval for these uses (Citrome, Stensbøl, & Maeda, 2015).
2. Effects on Neurotransmitter Systems
Brexpiprazole impacts serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT1B, and 5-HT2A; dopamine (DA) D2 autoreceptors, and α1- and α2-adrenergic receptors. Its action on these receptors, including partial agonistic action on D2 receptors and antagonistic action at 5-HT2A receptors, is significant for its therapeutic effect in depression and schizophrenia (Oosterhof, el Mansari, & Blier, 2014).
3. Role in Neurite Outgrowth
Research indicates that brexpiprazole potentiates nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, mediated through 5-HT1A and 5-HT2A receptors and subsequent calcium signaling via inositol 1,4,5-triphosphate (IP3) receptors. This finding suggests a potential role in promoting neurite outgrowth, relevant for psychiatric disorders like schizophrenia and MDD (Ishima, Futamura, Ohgi, Yoshimi, Kikuchi, & Hashimoto, 2015).
4. Impact on Prefrontal Glutamatergic Transmission
Brexpiprazole, especially in combination with the SSRI escitalopram, potentiates NMDAR-induced currents and electrically evoked EPSPs in the rat medial prefrontal cortex (mPFC) via dopamine D1 receptors. This mechanism potentially explains its efficacy on negative symptoms of schizophrenia and observed pro-cognitive effects (Björkholm, Marcus, Konradsson-Geuken, Jardemark, & Svensson, 2016).
5. Role in Major Depressive Disorder
Brexpiprazole is known for its partial agonist activity at D2 and 5-HT1A receptors and potent 5-HT2A antagonist effects, proving beneficial as an adjunctive treatment for MDD when monotherapy only provides a partial response. Clinical trials indicate its effectiveness and favorable side effect profile as an antidepressant adjunctive therapy (Al Shirawi, Edgar, & Kennedy, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Brexpiprazole D8, also known as Brexpiprazole, is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also has a high affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors , as well as norepinephrine, histamine H1, and muscarinic M1 receptors . These receptors have been implicated in psychiatric conditions such as schizophrenia and depression .
Mode of Action
This compound interacts with its targets by acting as a partial agonist at the 5-HT1A and dopamine D2 receptors, and as a potent antagonist at the 5-HT2A receptors . Compared to aripiprazole, another antipsychotic drug, this compound has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor . It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors .
Pharmacokinetics
For the parent compound brexpiprazole, after multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, dm-3411, were 91 hours and 86 hours, respectively . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include robust declines in cellular ATP and viability due to its inhibition of respiratory complex I . This results in mitochondrial toxicity, with greater bioenergetic inhibition observed in ventral midbrain neurons than forebrain neurons .
Biochemical Analysis
Biochemical Properties
Brexpiprazole D8 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its therapeutic effects. This compound also binds to alpha-adrenergic receptors, contributing to its pharmacological profile .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates dopaminergic and serotonergic signaling, which affects neuronal activity and neurotransmitter release . This modulation can lead to changes in gene expression, impacting cellular functions such as synaptic plasticity and neuroprotection. Additionally, this compound’s interaction with alpha-adrenergic receptors can influence cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors . By binding to these receptors, this compound modulates neurotransmitter release and receptor activity, leading to its therapeutic effects. It also exhibits high affinity for alpha-adrenergic receptors, which may contribute to its effects on mood and cognition . The deuterium substitution in this compound enhances its stability and reduces its metabolic degradation, prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound maintains its stability over extended periods, allowing for sustained therapeutic effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its ability to modulate neurotransmitter systems and maintain its efficacy without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates neurotransmitter activity and exhibits antipsychotic and antidepressant effects . At higher doses, it may cause adverse effects such as weight gain and metabolic disturbances . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6 . These enzymes facilitate the biotransformation of this compound into its metabolites, which are then excreted via urine and feces . The deuterium substitution in this compound slows its metabolic degradation, enhancing its bioavailability and prolonging its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high plasma protein binding, primarily to serum albumin and alpha-1-acid glycoprotein . This binding facilitates its distribution to target tissues, where it exerts its therapeutic effects. This compound’s extravascular distribution indicates its ability to reach various tissues and maintain its efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its binding to specific receptors and transporters. It primarily localizes to neuronal cells, where it interacts with serotonin and dopamine receptors . This localization is crucial for its therapeutic effects on neurotransmitter systems. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Brexpiprazole D8 involves the incorporation of deuterium atoms into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-3-fluorobenzaldehyde", "ethyl 2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)acetate", "deuterium oxide", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-3-fluoro-2-nitrobenzene by nitration of 4-bromo-3-fluorobenzaldehyde with nitric acid and sulfuric acid.", "Step 2: Reduction of 4-bromo-3-fluoro-2-nitrobenzene to 4-bromo-3-fluoroaniline using sodium borohydride in ethanol.", "Step 3: Synthesis of Brexpiprazole D8 by reacting 4-bromo-3-fluoroaniline with ethyl 2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)acetate in the presence of deuterium oxide and sodium hydroxide. The reaction is carried out in acetic acid and water at elevated temperature and pressure.", "Step 4: Purification of the product by column chromatography and recrystallization." ] } | |
| Although the exact mechanism of action of brexpiprazole in psychiatric disorders has not been fully elucidated, the efficacy of brexpiprazole may be attributed to combined partial agonist activity at 5-HT1A and dopamine D2 receptors, and antagonist activity at 5-HT2A receptors. Brexpiprazole binds to these receptors with subnanomolar affinities. These therapeutic targets have been implicated in psychiatric conditions such as schizophrenia and depression. Partial D2 receptor agonism allows the drug to stimulate D2 receptors under low dopamine conditions, while attenuating their activation when dopamine levels are high. Partial agonism at 5-HT1A receptors may be tied to improved memory function and cognitive performance. Antagonism at α-adrenergic receptors has also been implicated in schizophrenia and depression. | |
CAS No. |
1427049-19-1 |
Molecular Formula |
C25H27N3O2S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i1D2,2D2,11D2,16D2 |
InChI Key |
ZKIAIYBUSXZPLP-IGZDHSKUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4 |
SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


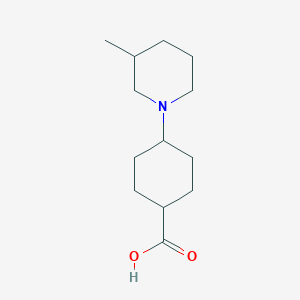

![4-[Butyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1472464.png)
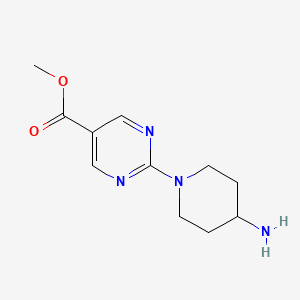
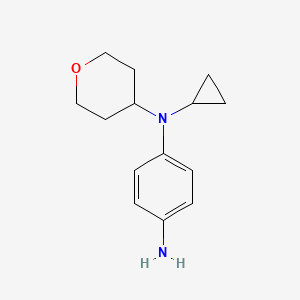
![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)
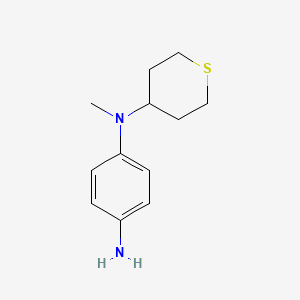
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)
![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1472473.png)

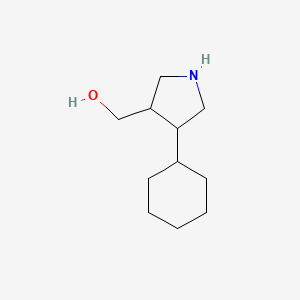

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)
